

spectroscopic data interpretation for 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,5-dibromopyridine

Cat. No.: B040352

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of **2-Amino-3,5-dibromopyridine**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Amino-3,5-dibromopyridine** (CAS: 35486-42-1), a key heterocyclic building block in medicinal chemistry and drug development.^[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep, mechanistic interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers and drug development professionals with the foundational understanding required for confident structure elucidation and quality control. This guide incorporates detailed experimental protocols, data summary tables, and logical workflow diagrams to create a self-validating and authoritative resource.

Introduction: The Structural Significance of 2-Amino-3,5-dibromopyridine

2-Amino-3,5-dibromopyridine is a substituted pyridine derivative whose structural features—a nucleophilic amino group and two electrophilic bromine atoms on an electron-deficient pyridine ring—make it a versatile intermediate for constructing complex molecular architectures.^[1] Its application as a precursor in the synthesis of pharmaceuticals necessitates unambiguous structural verification and purity assessment.^[1] Spectroscopic analysis is the

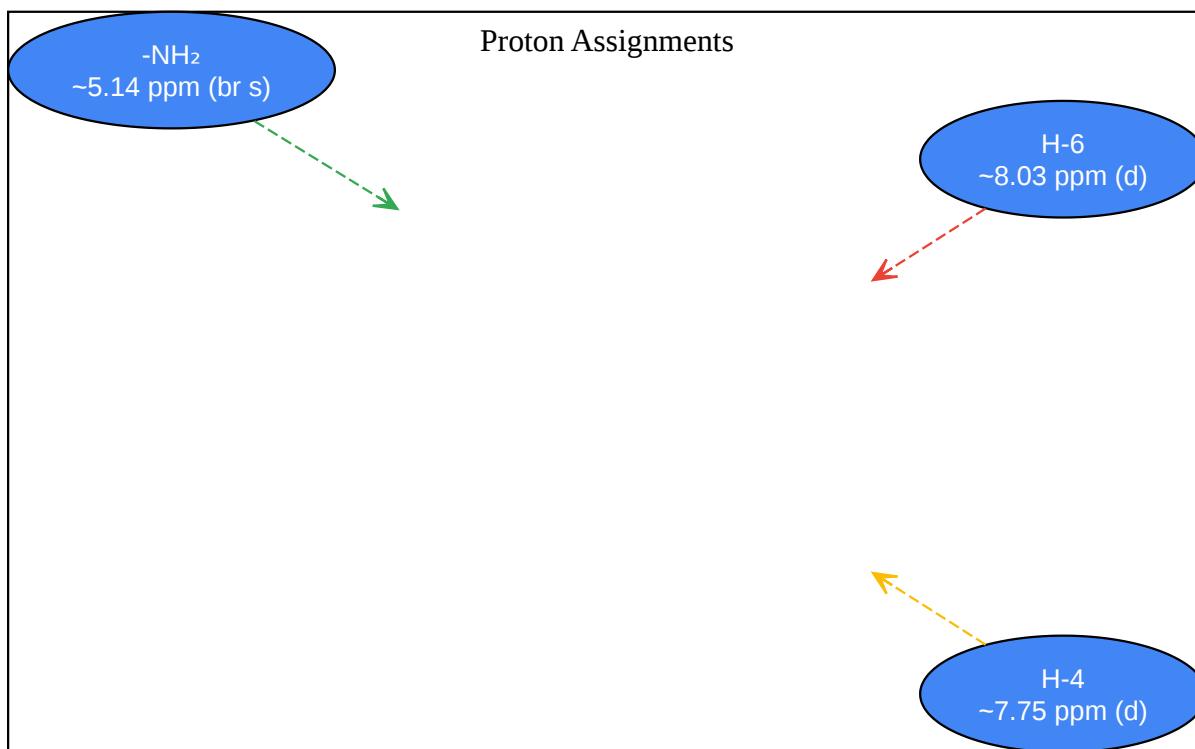
cornerstone of this verification process. By integrating data from multiple analytical techniques, we can construct a complete and validated profile of the molecule. This guide will dissect the data from four primary spectroscopic methods: ^1H NMR, ^{13}C NMR, IR Spectroscopy, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. The chemical shift (δ) of a proton is governed by the electron density around it; electron-donating groups (EDGs) like the amino ($-\text{NH}_2$) group increase shielding and shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) like bromine and the pyridine nitrogen deshield protons, shifting them downfield (higher ppm).^[2]

Interpretation of the ^1H NMR Spectrum

The structure of **2-Amino-3,5-dibromopyridine** presents three distinct proton environments: the two amine protons ($-\text{NH}_2$) and the two aromatic protons at positions 4 and 6 (H-4 and H-6).


- Amine Protons ($-\text{NH}_2$): These protons typically appear as a broad singlet due to quadrupole broadening from the ^{14}N nucleus and chemical exchange. In a deuterated chloroform (CDCl_3) solvent, this signal is observed around δ 5.14 ppm.^[3] Its integration corresponds to two protons.
- Aromatic Protons (H-4 and H-6): The pyridine ring protons are found in the aromatic region, generally between 7.0 and 9.0 ppm.^[2]
 - H-4 Signal: This proton is observed as a doublet at approximately δ 7.75 ppm.^[3]
 - H-6 Signal: This proton appears further downfield as a doublet around δ 8.03 ppm.^[3] The deshielding effect is more pronounced on H-6 due to its proximity (ortho position) to the electronegative ring nitrogen.
- Spin-Spin Coupling: The H-4 and H-6 protons are four bonds apart (meta-coupling). This results in a small coupling constant (J), reported as 2.0 Hz, which is characteristic of meta-coupling in pyridine rings.^[3] The signals for H-4 and H-6 therefore appear as sharp doublets.

Data Summary: ^1H NMR

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-NH ₂	5.14	Broad Singlet	-	2H
H-4	7.75	Doublet	2.0	1H
H-6	8.03	Doublet	2.0	1H

Data acquired in CDCl_3 solvent.^[3]

Visualization: ^1H NMR Assignments

[Click to download full resolution via product page](#)

Caption: Structure of **2-Amino-3,5-dibromopyridine** with ^1H NMR assignments.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-3,5-dibromopyridine** in ~0.7 mL of deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
- Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR provides information on the carbon skeleton of a molecule. As with ^1H NMR, the chemical shifts are influenced by the electronic environment. The presence of electronegative atoms like nitrogen and bromine generally causes a downfield shift for the attached carbon.

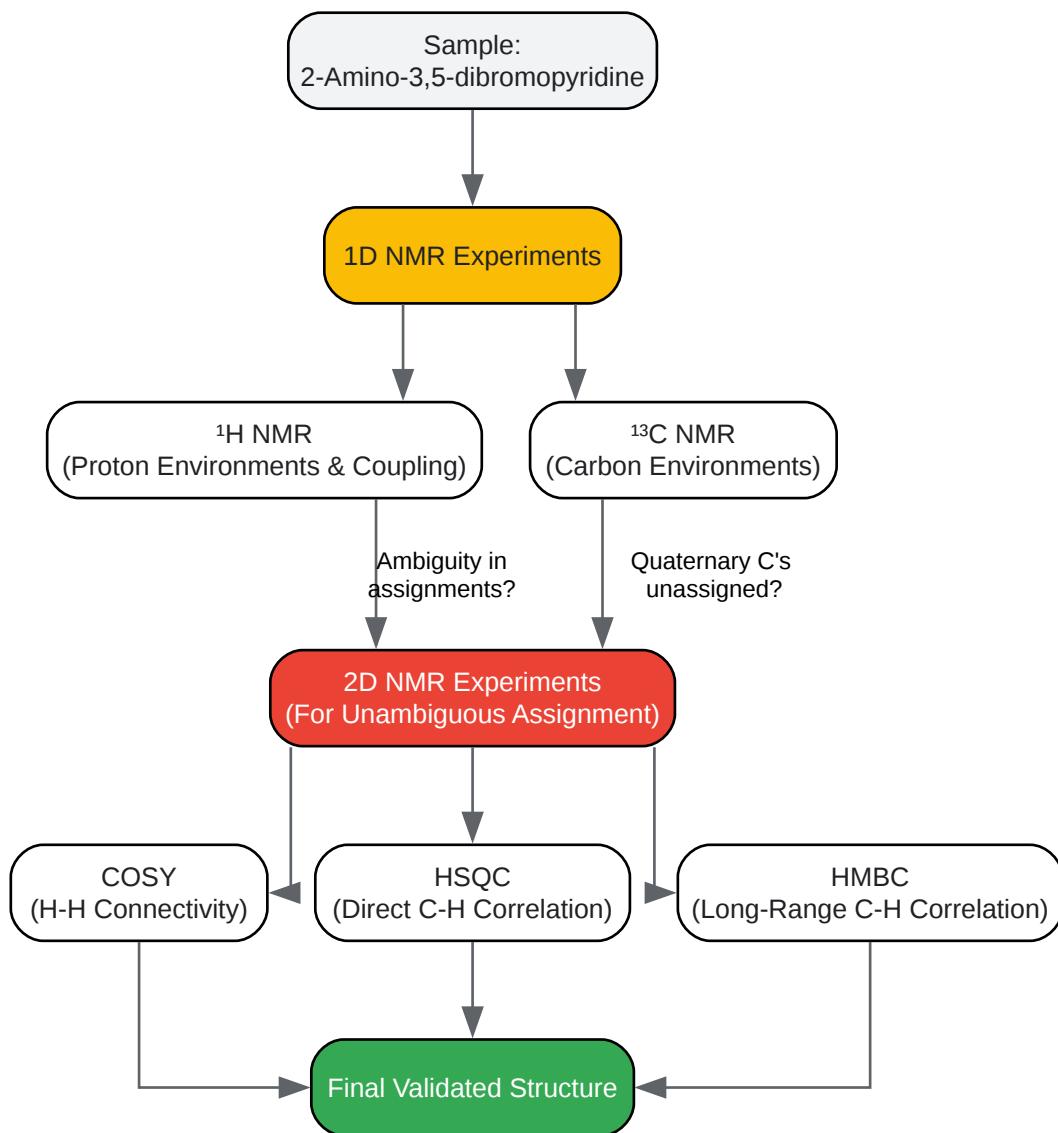
Interpretation of the ^{13}C NMR Spectrum

The molecule has five unique carbon atoms. Based on established substituent effects for pyridine rings, the signals can be assigned.[4]

- C2 (bearing $-\text{NH}_2$): The strong electron-donating amino group significantly shields this carbon, but its direct attachment to the ring nitrogen places it downfield. The reported value is δ 154.5 ppm.[3]
- C3 & C5 (bearing $-\text{Br}$): Carbons directly bonded to bromine experience a shielding effect (the "heavy atom effect") that counteracts the inductive deshielding. These signals appear

relatively upfield, at δ 104.6 and 107.1 ppm.[3]

- C4 & C6: These protonated carbons appear in the typical aromatic region. C6 is deshielded by the adjacent ring nitrogen, placing it further downfield (δ 147.6 ppm) compared to C4 (δ 141.9 ppm).[3]


Definitive assignment, especially of the quaternary carbons (C2, C3, C5), often requires 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to see correlations over 2-3 bonds, which reveals the complete carbon framework.[2]

Data Summary: ^{13}C NMR

Carbon Assignment	Chemical Shift (δ , ppm)
C3/C5	104.6
C3/C5	107.1
C4	141.9
C6	147.6
C2	154.5

Data acquired in CDCl_3 solvent.[3]

Visualization: Logical Workflow for NMR Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for structure elucidation using 1D and 2D NMR experiments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by detecting their characteristic molecular vibrations. For **2-Amino-3,5-dibromopyridine**, the key signatures arise from the primary amine and the aromatic ring.

Interpretation of the IR Spectrum

- **N-H Stretching:** As a primary amine ($\text{R}-\text{NH}_2$), the compound exhibits two distinct stretching bands in the $3250\text{-}3500\text{ cm}^{-1}$ region. These correspond to the asymmetric ($\sim 3400\text{-}3500\text{ cm}^{-1}$) and symmetric ($\sim 3300\text{-}3400\text{ cm}^{-1}$) N-H stretches.^{[5][6]} In the solid state, hydrogen bonding between molecules to form dimers can cause a splitting effect on these bands.^[7]
- **N-H Bending:** The N-H "scissoring" vibration of the primary amine is expected in the $1580\text{-}1650\text{ cm}^{-1}$ region.^{[5][6]} This band can sometimes overlap with aromatic ring vibrations.
- **Aromatic Ring Vibrations:** The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the $1400\text{-}1620\text{ cm}^{-1}$ range.
- **C-N Stretching:** The stretching vibration for an aromatic C-N bond is found in the $1250\text{-}1335\text{ cm}^{-1}$ range.^[5]
- **C-Br Stretching:** The C-Br stretching vibrations occur at lower frequencies, typically below 1000 cm^{-1} , within the complex "fingerprint region."

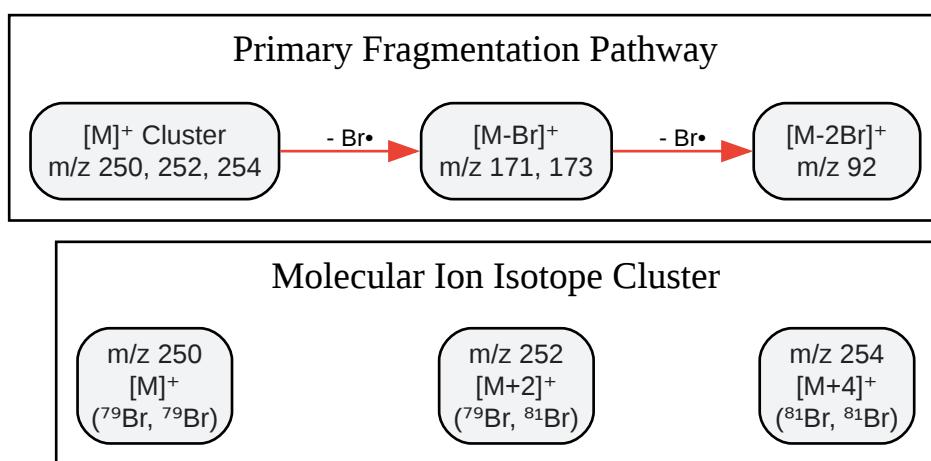
Data Summary: Characteristic IR Absorptions

Vibrational Mode	Expected Wavenumber (cm^{-1})	Functional Group
N-H Asymmetric & Symmetric Stretch	3300 - 3500 (two bands)	Primary Amine
N-H Scissoring Bend	1580 - 1650	Primary Amine
C=C, C=N Ring Stretch	1400 - 1620	Aromatic Pyridine
C-N Stretch	1250 - 1335	Aromatic Amine
C-H Aromatic Bend (out-of-plane)	690 - 900	Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common ionization technique that often causes the molecule to fragment, providing structural clues.

Interpretation of the Mass Spectrum


- Molecular Ion (M^+): The molecular formula is $C_5H_4Br_2N_2$.^[8] Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule leads to a highly characteristic isotopic cluster for the molecular ion. We expect to see peaks at M , $M+2$, and $M+4$ with a relative intensity ratio of approximately 1:2:1.
- Isotopic Pattern Analysis: The observed mass spectrum confirms this prediction, showing peaks at m/z 250, 252, and 254.^[3]
 - m/z 250: Corresponds to the molecule with two ^{79}Br isotopes $[M(^{79}Br, ^{79}Br)]^+$.
 - m/z 252: Corresponds to the molecule with one ^{79}Br and one ^{81}Br isotope $[M(^{79}Br, ^{81}Br)]^+$. This is the most abundant peak (base peak) in the cluster.
 - m/z 254: Corresponds to the molecule with two ^{81}Br isotopes $[M(^{81}Br, ^{81}Br)]^+$. The observed intensity ratio of 59:100:51 is in excellent agreement with the theoretical 1:2:1 pattern.^[3]
- Fragmentation Pattern: EI is a high-energy technique that leads to fragmentation. Key fragment ions observed include:
 - m/z 171/173: Represents the loss of one bromine atom ($[M-Br]^+$). The 1:1 ratio of this doublet confirms it is a fragment still containing one bromine atom.^[3]
 - m/z 92: Represents the loss of both bromine atoms ($[M-2Br]^+$).^[3] This corresponds to the 2-aminopyridine radical cation.

Data Summary: Key Mass Fragments (EI-MS)

m/z Value	Relative Intensity (%)	Assignment
250	59	$[C_5H_4^{79}Br_2N_2]^+$ (M ⁺)
252	100	$[C_5H_4^{79}Br^{81}BrN_2]^+$ (M+2 ⁺)
254	51	$[C_5H_4^{81}Br_2N_2]^+$ (M+4 ⁺)
171/173	22	$[C_5H_4BrN_2]^+$
92	65	$[C_5H_4N_2]^+$

Data from Heterocyclic Letters,
Vol. 11.[3]

Visualization: MS Isotope Pattern and Fragmentation

[Click to download full resolution via product page](#)

Caption: Bromine isotope pattern and key fragmentation pathway in EI-MS.

Conclusion

The structural elucidation of **2-Amino-3,5-dibromopyridine** is robustly achieved through the synergistic application of multiple spectroscopic techniques. ¹H NMR confirms the substitution pattern and proton environments, while ¹³C NMR maps the carbon framework. IR spectroscopy validates the presence of the primary amine and aromatic ring functional groups. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of two

bromine atoms through its characteristic isotopic signature and fragmentation pattern. This integrated approach provides a self-validating system, ensuring the identity and integrity of this critical chemical intermediate for researchers in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. NMR chemical shift prediction of pyridines [stenutz.eu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [spectroscopic data interpretation for 2-Amino-3,5-dibromopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040352#spectroscopic-data-interpretation-for-2-amino-3-5-dibromopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com